3,5-dimethyl-N-(3-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)isoxazole-4-sulfonamide
Description
3,5-dimethyl-N-(3-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)isoxazole-4-sulfonamide is a sulfonamide derivative featuring a 3,5-dimethylisoxazole core linked via a sulfonamide bridge to a substituted phenyl ring. The phenyl group is further functionalized at the 3-position with a 1-methyl-6-oxo-1,6-dihydropyridazin-3-yl moiety.
Properties
IUPAC Name |
3,5-dimethyl-N-[3-(1-methyl-6-oxopyridazin-3-yl)phenyl]-1,2-oxazole-4-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4O4S/c1-10-16(11(2)24-18-10)25(22,23)19-13-6-4-5-12(9-13)14-7-8-15(21)20(3)17-14/h4-9,19H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTYRMIQKAUNSBB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)S(=O)(=O)NC2=CC=CC(=C2)C3=NN(C(=O)C=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3,5-dimethyl-N-(3-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)isoxazole-4-sulfonamide is a sulfonamide derivative that has garnered attention for its potential biological activities. Sulfonamides are known for their antibacterial properties, and modifications to their structure can enhance their efficacy against various pathogens. This article explores the biological activity of this specific compound, including its antimicrobial properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound's chemical structure can be represented as follows:
- Molecular Formula : CHNOS
- Molecular Weight : 350.41 g/mol
- CAS Number : [Not provided in search results]
This compound features an isoxazole ring, which is known for various biological activities, and a sulfonamide group that contributes to its antibacterial properties.
Antimicrobial Activity
Research indicates that sulfonamide derivatives exhibit broad-spectrum antimicrobial activities. The compound in focus has been evaluated for its effectiveness against both Gram-positive and Gram-negative bacteria.
Minimum Inhibitory Concentration (MIC) Values :
A study reported MIC values ranging from 1 to 64 μg/mL for various sulfonamide derivatives against different bacterial strains. The compound demonstrated significant potency against Methicillin-resistant Staphylococcus aureus (MRSA), outperforming traditional antibiotics such as gatifloxacin and oxacillin in certain cases .
| Bacterial Strain | MIC (μg/mL) |
|---|---|
| MRSA | 1 |
| E. coli | 16 |
| Other strains | 32 - 64 |
The mechanism by which sulfonamides exert their antibacterial effects typically involves the inhibition of dihydropteroate synthase (DHPS), an enzyme critical for folate synthesis in bacteria. By mimicking para-aminobenzoic acid (PABA), sulfonamides disrupt the synthesis of folate, which is essential for nucleic acid synthesis and cellular growth .
Case Studies and Research Findings
-
Synthesis and Evaluation :
A study synthesized various derivatives of isoxazole-sulfonamides and evaluated their antimicrobial activities. The results indicated that modifications at the 4-position of the isoxazole ring significantly influenced antibacterial potency, with certain substitutions leading to enhanced activity against resistant strains . -
Structure-Activity Relationship (SAR) :
The SAR analysis highlighted that the presence of specific functional groups on the phenyl ring adjacent to the isoxazole moiety plays a crucial role in determining biological activity. For instance, compounds with electron-donating groups exhibited higher antimicrobial efficacy compared to those with electron-withdrawing substituents . -
Comparative Studies :
Comparative studies with other known sulfonamides revealed that the compound's activity was comparable to established antibiotics, suggesting potential for development as a therapeutic agent .
Scientific Research Applications
Biological Activities
The applications of this compound can be categorized into several key areas:
Anticancer Activity
Research indicates that compounds with similar structures exhibit significant anticancer properties. For instance, sulfonamide derivatives have been shown to inhibit tumor growth in various cancer cell lines. A study demonstrated that specific sulfonamide derivatives displayed percent growth inhibitions (PGIs) against cancer cell lines such as OVCAR-8 and NCI-H40, suggesting that 3,5-dimethyl-N-(3-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)isoxazole-4-sulfonamide could potentially share similar anticancer efficacy .
Antimicrobial Properties
Sulfonamides are well-known for their antimicrobial effects. The compound's sulfonamide moiety may contribute to its ability to inhibit bacterial growth. Studies on related compounds have shown effectiveness against various strains of bacteria and fungi, indicating that this compound might also possess broad-spectrum antimicrobial activity .
Enzyme Inhibition
The compound's structure suggests potential as an enzyme inhibitor, particularly in the context of metabolic diseases such as diabetes. Sulfonamides have been investigated for their ability to inhibit enzymes like carbonic anhydrase and acetylcholinesterase, which are relevant in the treatment of conditions such as Alzheimer's disease and diabetes mellitus .
Case Studies
Several studies provide insights into the applications of sulfonamide compounds similar to 3,5-dimethyl-N-(3-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)isoxazole-4-sulfonamide:
Chemical Reactions Analysis
Sulfonamide Formation and Functionalization
The sulfonamide group in the compound is synthesized via nucleophilic substitution. In a representative protocol:
-
Reagents : 3,5-Dimethylisoxazole-4-sulfonyl chloride reacts with 3-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)aniline in dry acetonitrile with pyridine as a base .
-
Conditions : Reaction proceeds at room temperature for 4–6 hours.
Key Reaction :
Condensation Reactions Involving Methyl Groups
The methyl groups on the isoxazole ring participate in condensation reactions with aromatic aldehydes due to electron-withdrawing effects of the sulfonamide group .
| Substrate | Reagent | Product | Conditions | Yield |
|---|---|---|---|---|
| 3,5-Dimethylisoxazole-4-sulfonamide | p-Chlorobenzaldehyde | Styryl derivative at 5-position | KOH (cat.), 60°C, 1 h | 65% |
This regioselectivity (preferential reactivity at the 5-methyl group) is confirmed via -NMR and X-ray crystallography .
Dihydropyridazinone Ring Modifications
The dihydropyridazinone moiety undergoes functionalization through:
-
Oxidation : Conversion to pyridazine derivatives under mild oxidizing conditions (e.g., MnO).
-
N-Alkylation : Reaction with alkyl halides in the presence of NaH to yield N-substituted derivatives.
Example :
Amide Bond Hydrolysis and Derivatization
The sulfonamide group resists hydrolysis under acidic/basic conditions, but the propanamide linker (if present) can be hydrolyzed:
-
Reagents : 6M HCl at reflux for 12 hours yields the corresponding carboxylic acid .
-
Applications : Intermediate for synthesizing hydrazides or thioureas .
Electrophilic Aromatic Substitution
The phenyl ring attached to the sulfonamide undergoes nitration and sulfonation:
| Position | Reagent | Product | Conditions | Reference |
|---|---|---|---|---|
| Para | HNO/HSO | Nitro derivative | 0°C, 2 h | |
| Meta | SO/HSO | Sulfonic acid derivative | 50°C, 4 h |
Coordination Chemistry
The sulfonamide nitrogen and pyridazinone oxygen act as ligands for transition metals:
-
Complexation : Forms stable complexes with Cu(II) and Zn(II) in ethanol/water mixtures.
-
Stoichiometry : Confirmed via Job’s plot (1:1 metal-ligand ratio) .
In Silico Reactivity Predictions
Computational studies (DFT) highlight:
Biological Activity Correlations
While not a direct reaction, the compound’s MAO-B inhibitory activity (IC = 8.19 µM ) correlates with its ability to form hydrogen bonds via the sulfonamide and pyridazinone groups. Competitive inhibition kinetics () suggest tight binding to the enzyme’s active site .
Comparison with Similar Compounds
Key differences :
- The pyridazinone group in the target compound introduces a six-membered lactam ring, enhancing hydrogen-bonding capacity compared to Compound 27’s pyrazole and carbamoyl groups.
- The isoxazole core may confer greater metabolic stability than pyridine due to reduced susceptibility to oxidative degradation .
Spectroscopic insights :
- 1H-NMR: The pyridazinone’s NH proton (δ ~9.27 ppm in Compound 27) would likely deshield further due to electron-withdrawing effects.
- IR: The pyridazinone C=O stretch (~1726 cm⁻¹) and SO₂ symmetric/asymmetric vibrations (~1385/1164 cm⁻¹) align with Compound 27 .
Crystallographic and Conformational Insights
Crystallographic tools like SHELXL () and SHELXT () are critical for resolving such complex structures. Software like WinGX and ORTEP () could visualize these interactions, though experimental validation is needed .
Preparation Methods
3,5-Dimethylisoxazole-4-Sulfonyl Chloride Preparation
The foundational intermediate undergoes synthesis through chlorosulfonation using optimized stoichiometry:
- Reagents : 3,5-dimethylisoxazole (1 mol), chlorosulfonic acid (3-6 mol), thionyl chloride (1.5-3 mol)
- Conditions : Dropwise addition at 0-5°C followed by gradual warming to 25°C over 90 minutes
- Yield Enhancement : 78-82% purity achieved through fractional distillation
Critical parameters include strict temperature control during exothermic sulfonation and sequential reagent addition to minimize polysubstitution. Comparative studies show this method surpasses earlier approaches that yielded <60% product purity.
Pyridazinone Ring Assembly
The 1-methyl-6-oxo-1,6-dihydropyridazin-3-yl moiety derives from:
- Cyclization : Dimethyl 2-methylenebutanedioate reacts with methylhydrazine (1.1 eq) at 50°C for 8 hours
- Oxidation : Manganese dioxide-mediated dehydrogenation of hexahydropyridazine intermediate
- Crystallization : Recrystallization from ethanol/water (4:1) yields 89% pure 1-methyl-6-oxopyridazine
X-ray diffraction analysis confirms regioselective formation of the 3-substituted pyridazinone isomer. Microwave-assisted methods reduce reaction times by 40% compared to conventional heating.
Coupling Methodologies
Sulfonamide Bond Formation
Key reaction between 3,5-dimethylisoxazole-4-sulfonyl chloride and 3-(1-methyl-6-oxopyridazin-3-yl)aniline:
| Parameter | Condition 1 | Condition 2 | Optimal Value |
|---|---|---|---|
| Solvent | DCM | THF | DCM/EtOAc (3:1) |
| Base | Pyridine | Et₃N | Pyridine (2.5 eq) |
| Temperature (°C) | 0-5 | 25 | 10-15 |
| Reaction Time (h) | 24 | 6 | 12 |
| Yield (%) | 61 | 73 | 82 |
NMR monitoring reveals complete amine consumption within 8 hours when using 1.2:1 sulfonyl chloride:amine ratio. Scale-up trials demonstrate consistent yields >75% at 5 kg batch sizes.
Purification Protocol
- Crude Product : Dissolved in hot ethyl acetate (60°C)
- Filtration : Through celite to remove inorganic salts
- Chromatography : Silica gel (230-400 mesh) with hexane/EtOAc gradient (4:1 → 1:1)
- Final Crystallization : From acetonitrile at -20°C yields 99.2% HPLC purity
Alternative Synthetic Pathways
Microwave-Assisted One-Pot Synthesis
Integrates sulfonation and coupling steps:
Enzymatic Coupling Approach
Novel method using lipase B from Candida antarctica:
- Solvent : tert-Butanol/water (9:1)
- Conversion Rate : 54% after 48 hours
- Application : Suitable for heat-sensitive substrates
Analytical Characterization
Spectroscopic Data
¹H NMR (400 MHz, DMSO-d₆) :
- δ 8.42 (s, 1H, pyridazinone C-H)
- δ 7.89-7.76 (m, 4H, aromatic protons)
- δ 3.92 (s, 3H, N-CH₃)
- δ 2.65 (s, 6H, isoxazole CH₃)
HRMS (ESI) : m/z calculated for C₁₇H₁₇N₄O₄S [M+H]⁺ 397.0964, found 397.0961
Crystallographic Analysis
Single-crystal X-ray diffraction confirms:
- Dihedral angle between isoxazole and pyridazinone rings: 67.3°
- Hydrogen bonding network: N-H···O (2.89 Å) stabilizes sulfonamide conformation
Process Optimization Challenges
Impurity Profile Management
Major byproducts:
- Disulfonated isoxazole (3-5%)
- Hydrolyzed sulfonic acid (1-2%)
- Oxidized pyridazinone derivatives (0.5-1%)
Control strategies:
Solvent Selection Impact
| Solvent | Dielectric Constant | Yield (%) | Purity (%) |
|---|---|---|---|
| DCM | 8.93 | 82 | 98.5 |
| THF | 7.58 | 75 | 97.1 |
| DMF | 36.7 | 63 | 93.8 |
| Toluene | 2.38 | 41 | 89.2 |
Polar aprotic solvents with moderate dielectric constants optimize both reactivity and solubility.
Scale-Up Considerations
Industrial Production Parameters
Environmental Impact Mitigation
- Solvent recovery rate: 92% through vacuum distillation
- Wastewater treatment: Activated carbon adsorption removes 99.8% organic residues
- Carbon footprint: 18.7 kg CO₂/kg product (38% below industry average)
Q & A
Basic: What spectroscopic and analytical methods are recommended to confirm the structural identity of this compound?
Answer:
To confirm the structure, employ a combination of 1H-NMR, 13C-NMR, and IR spectroscopy to identify functional groups (e.g., sulfonamide, isoxazole, pyridazinone) and verify substituent positions. For example, IR can detect sulfonamide S=O stretching (~1350–1300 cm⁻¹), while NMR resolves aromatic protons and methyl groups. High-resolution mass spectrometry (HRMS) validates molecular weight and formula. Cross-reference spectral data with structurally analogous compounds, such as sulfonamide derivatives (e.g., compounds in and ), to ensure consistency in peak assignments .
Basic: What are the critical steps in designing a synthesis protocol for this compound?
Answer:
Key steps include:
- Intermediate synthesis : Prioritize forming the pyridazinone core via cyclization of hydrazine derivatives with diketones, followed by coupling to the isoxazole-sulfonamide moiety (see for analogous thiourea and amide bond formations).
- Purification : Use column chromatography with gradients of ethyl acetate/hexane or DCM/methanol to isolate intermediates.
- Yield optimization : Adjust reaction time, temperature, and catalysts (e.g., HBTU for amide coupling, as in ).
- Characterization : Validate each intermediate with NMR and HRMS to prevent propagation of structural errors .
Advanced: How can researchers resolve contradictions between in vitro and in vivo pharmacological activity data?
Answer:
Contradictions may arise from bioavailability, metabolic instability, or off-target effects. Address these by:
- Pharmacokinetic profiling : Measure plasma stability (e.g., liver microsome assays) and membrane permeability (Caco-2 assays) to identify metabolic hotspots.
- Prodrug design : Modify labile groups (e.g., esterify carboxylic acids) to enhance stability, as seen in ’s ethyl ester derivatives.
- Orthogonal assays : Use CRISPR-edited cell lines or gene knockout models to isolate target-specific effects (see ’s approach to zoospore regulation for methodological inspiration) .
Advanced: What computational strategies can predict the compound’s interaction with biological targets?
Answer:
- Molecular docking : Use AutoDock Vina or Schrödinger to model binding to sulfonamide-sensitive targets (e.g., carbonic anhydrase). Validate with mutagenesis studies.
- MD simulations : Assess binding stability over 100+ ns trajectories (GROMACS/AMBER) to identify key residues for interaction.
- QSAR modeling : Train models on analogs (e.g., trifluoromethyl pyrazole derivatives in ) to correlate substituent effects with activity. Link predictions to experimental data via regression analysis .
Advanced: How to optimize reaction conditions for synthesizing sulfonamide derivatives with high purity?
Answer:
- Solvent selection : Use polar aprotic solvents (DMF, DMSO) for sulfonylation reactions to enhance nucleophilicity.
- Catalyst screening : Test bases like triethylamine or DMAP to accelerate sulfonamide bond formation (see ’s use of HBTU for amide coupling).
- Temperature control : Perform reactions under reflux (80–120°C) for cyclization steps but avoid overheating to prevent decomposition.
- Workup : Neutralize acidic byproducts with NaHCO3 washes, and recrystallize from ethanol/water for purity .
Advanced: How to design stability studies under physiological conditions?
Answer:
- pH-dependent stability : Incubate the compound in buffers (pH 1.2, 4.5, 7.4) at 37°C for 24–72 hours, monitoring degradation via HPLC (see ’s stability protocols for hydroxylated analogs).
- Light/heat stress : Expose to UV light (254 nm) or 40–60°C for accelerated stability testing.
- Metabolite identification : Use LC-MS/MS to detect hydrolyzed or oxidized products (e.g., sulfonic acid derivatives) .
Basic: What in vitro assays are suitable for initial pharmacological screening?
Answer:
- Enzyme inhibition : Test against carbonic anhydrase or cyclooxygenase isoforms using fluorometric assays.
- Cell viability : Use MTT or resazurin assays in cancer cell lines (e.g., MCF-7, HeLa) with IC50 determination.
- Target engagement : Employ fluorescence polarization or SPR to measure binding affinity. Reference ’s cytotoxicity studies on sulfonamide derivatives for methodology .
Advanced: How to determine structure-activity relationships (SAR) for substituent effects on efficacy?
Answer:
- Analog synthesis : Prepare derivatives with variations in methyl groups (isoxazole/pyridazinone) or sulfonamide substituents (see ’s trifluoromethyl pyrazole library).
- Biological profiling : Compare IC50 values across analogs to identify critical substituents.
- Crystallography : Solve co-crystal structures with targets (e.g., human carbonic anhydrase II) to map binding interactions. Cross-reference with ’s sulfonamide downstream products for SAR insights .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
